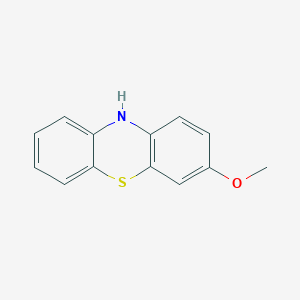

3-Methoxy-10H-phenothiazine

Description

Properties

IUPAC Name |

3-methoxy-10H-phenothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NOS/c1-15-9-6-7-11-13(8-9)16-12-5-3-2-4-10(12)14-11/h2-8,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKRGJNZQQYCJHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80170250 | |

| Record name | 3-Methoxy-10H-phenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80170250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24827369 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1771-19-3 | |

| Record name | 3-Methoxy-10H-phenothiazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1771-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-10H-phenothiazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001771193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methoxy-10H-phenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80170250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxy-10H-phenothiazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.633 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Methoxy-10H-phenothiazine synthesis from 2-amino-5-methoxybenzenethiol

An In-Depth Technical Guide to the Synthesis of 3-Methoxy-10H-phenothiazine from 2-amino-5-methoxybenzenethiol

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of this compound, a valuable heterocyclic scaffold in medicinal chemistry and materials science. The synthesis commences with the commercially available starting material, 2-amino-5-methoxybenzenethiol. The core transformation is achieved through a strategic condensation with an activated o-halonitrobenzene, followed by a base-induced intramolecular cyclization via the Smiles rearrangement. This document offers an in-depth exploration of the reaction mechanism, a detailed step-by-step experimental protocol, characterization data for the final product, and troubleshooting insights to ensure reproducible and high-yield synthesis. The guide is intended for researchers, chemists, and drug development professionals with a foundational knowledge of organic synthesis.

Introduction and Strategic Overview

Phenothiazines are a prominent class of sulfur- and nitrogen-containing heterocyclic compounds. The unique, butterfly-shaped tricyclic structure endows these molecules with potent redox properties and a wide spectrum of biological activities, including antipsychotic, antihistaminic, and antiemetic effects.[1][2] Consequently, the development of efficient and regioselective synthetic routes to substituted phenothiazine derivatives is of paramount importance for drug discovery programs.

This guide focuses on the synthesis of this compound. The chosen synthetic strategy leverages a robust and well-documented pathway: the construction of a diaryl sulfide intermediate followed by an intramolecular aromatic nucleophilic substitution, known as the Smiles rearrangement.[3][4][5] This approach offers excellent control over the final substitution pattern, starting from readily accessible precursors.

Retrosynthetic Analysis

The retrosynthetic disconnection of the target molecule, this compound, reveals the two key building blocks: a substituted aminothiophenol and a phenyl ring partner. The most logical disconnection is across the C-S and C-N bonds formed during the cyclization, leading back to 2-amino-5-methoxybenzenethiol and an activated benzene derivative, typically an o-halonitrobenzene.

Caption: Retrosynthetic pathway for this compound.

Reaction Mechanism: Condensation and Smiles Rearrangement

The synthesis proceeds in two conceptual stages, which can often be performed in a single pot or as a two-step sequence. Understanding the underlying mechanism is critical for optimizing reaction conditions and troubleshooting potential issues.

-

Formation of the Diaryl Sulfide Intermediate: The first step is a nucleophilic aromatic substitution (SNAr). The sulfur atom of 2-amino-5-methoxybenzenethiol acts as a potent nucleophile, attacking the electron-deficient carbon atom of the o-halonitrobenzene (e.g., 2-chloronitrobenzene). The presence of the ortho-nitro group is essential; it serves as a powerful electron-withdrawing group, activating the ring towards nucleophilic attack and stabilizing the negatively charged Meisenheimer complex intermediate. This reaction displaces the halide, forming the key intermediate, 2-amino-5-methoxy-2'-nitrodiphenyl sulfide.

-

Smiles Rearrangement and Cyclization: This is the key ring-forming step.[3][6] In the presence of a sufficiently strong base (e.g., potassium hydroxide), the amine of the aminothiophenol moiety is deprotonated, forming a potent amide nucleophile. This nucleophile then executes an intramolecular attack on the nitro-activated aromatic ring, displacing the sulfide and forming the new C-N bond. This process, an intramolecular nucleophilic aromatic rearrangement, results in the formation of the stable phenothiazine tricycle.[4][7]

Caption: Key mechanistic steps in the synthesis of this compound.

Detailed Experimental Protocol

Disclaimer: This protocol involves hazardous materials. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Materials and Reagents

| Reagent | CAS No. | Mol. Weight | Quantity | Moles (equiv.) |

| 2-Amino-5-methoxybenzenethiol | 6274-29-9 | 155.22 | 5.00 g | 32.2 mmol (1.0) |

| 2-Chloronitrobenzene | 88-73-3 | 157.56 | 5.32 g | 33.8 mmol (1.05) |

| Anhydrous Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 8.90 g | 64.4 mmol (2.0) |

| Potassium Hydroxide (KOH) | 1310-58-3 | 56.11 | 3.61 g | 64.4 mmol (2.0) |

| Ethanol (95%) | 64-17-5 | 46.07 | ~200 mL | - |

| Toluene | 108-88-3 | 92.14 | ~100 mL | - |

| Deionized Water | 7732-18-5 | 18.02 | As needed | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed | - |

Step-by-Step Procedure

The following workflow outlines the synthesis, workup, and purification process.

Caption: Experimental workflow for the synthesis of this compound.

1. Condensation to Form the Diaryl Sulfide: a. To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-5-methoxybenzenethiol (5.00 g, 32.2 mmol), 2-chloronitrobenzene (5.32 g, 33.8 mmol), and anhydrous potassium carbonate (8.90 g, 64.4 mmol). b. Add 150 mL of 95% ethanol. c. Heat the mixture to reflux with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting thiophenol spot has been consumed (typically 4-6 hours).

2. In-Situ Cyclization: a. While the reaction continues to reflux, separately prepare a solution of potassium hydroxide (3.61 g, 64.4 mmol) in 50 mL of 95% ethanol. Caution: Dissolution is exothermic. b. After the initial condensation is complete (as determined by TLC), add the ethanolic KOH solution to the reaction mixture. c. Continue to reflux the now dark-colored mixture for an additional 6-8 hours, or until TLC indicates the formation of the product and disappearance of the diaryl sulfide intermediate.

3. Workup and Isolation: a. Allow the reaction mixture to cool to room temperature. b. Remove the inorganic salts by vacuum filtration, washing the filter cake with a small amount of ethanol. c. Combine the filtrates and concentrate under reduced pressure to obtain a crude solid or oil. d. Transfer the residue to a separatory funnel using ~100 mL of toluene and ~100 mL of deionized water. e. Separate the layers. Wash the organic layer with deionized water (2 x 50 mL) and then with brine (1 x 50 mL). f. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

4. Purification: a. The crude this compound can be purified by recrystallization. b. Dissolve the crude solid in a minimum amount of hot ethanol. Add water dropwise until persistent turbidity is observed. c. Re-heat gently until the solution becomes clear again, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystallization. d. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum.

Characterization of this compound

The identity and purity of the synthesized compound must be confirmed by spectroscopic methods.

-

Molecular Formula: C₁₃H₁₁NOS

-

Molecular Weight: 229.30 g/mol

-

Appearance: White to pale yellow solid.[8]

-

Mass Spectrometry (EI): Expected [M]⁺ at m/z = 229.[8]

NMR Spectroscopic Data

The following data corresponds to the expected shifts in CD₃COCD₃ (Acetone-d₆) at 400 MHz.[8]

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.65 | br s | 1H | N-H |

| 6.98-6.94 | m | 2H | Aromatic C-H |

| 6.78-6.59 | m | 5H | Aromatic C-H |

| 3.71 | s | 3H | -OCH₃ |

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| 156.6 | C-OCH₃ |

| 144.2 | C-N (quaternary) |

| 137.0 | C-S (quaternary) |

| 128.5 | Aromatic C-H |

| 127.3 | Aromatic C-H |

| 122.6 | Aromatic C-H |

| 119.7 | Aromatic C-H |

| 118.0 | C-S (quaternary) |

| 116.2 | Aromatic C-H |

| 115.4 | C-N (quaternary) |

| 114.0 | Aromatic C-H |

| 112.8 | Aromatic C-H |

| 56.1 | -OCH₃ |

Conclusion

This guide details a reliable and scalable synthesis for this compound from 2-amino-5-methoxybenzenethiol. The methodology, centered on the Smiles rearrangement, provides a clear and efficient pathway to this important heterocyclic building block. By following the outlined protocol and utilizing the provided characterization data for validation, researchers can confidently produce high-purity material for applications in pharmaceutical development and chemical research.

References

- Synthesis of phenothiazines via Smiles rearrangement. (2002).

- Truce, W. E., Kreider, E. M., & Brand, W. W. (n.d.).

- Synthesis of 7-phenoxyphenothiazines by smiles rearrangement. (n.d.).

- Supporting Information for an article. (n.d.). The Royal Society of Chemistry.

- Nodiff, E. A., & Hausman, M. (1964). A New Phenothiazine Synthesis. The Halogen-Induced Smiles Rearrangement. The Journal of Organic Chemistry.

- Synthesis of phenothiazines from cyclohexanones and 2-aminobenzenethiols under transition-metal-free conditions. (2013).

-

Phenothiazine. (n.d.). In Wikipedia. Retrieved from [Link].

- Electronic Supplementary Information for Copper dual-atom catalyst mediated C3−H amination of indoles at room temperature. (n.d.). The Royal Society of Chemistry.

- Galbreath, R., & Ingham, R. (n.d.). Notes- Synthesis of 2-Chlorophenonthiazine via a Smiles Rearrangement. The Journal of Organic Chemistry.

- A Technical Guide to Phenothiazine Synthesis: Methods, Protocols, and Mechanistic Insights. (n.d.). BenchChem.

- Supporting information for Synthesis of phenothiazines from cyclohexanones and 2-aminobenzenethiols under transition-metal. (n.d.). The Royal Society of Chemistry.

- Process for preparing 3h-phenothlazin-3-ones. (n.d.).

- PHENOTHIAZINE SYNTHESIS. (2022, December 29). YouTube.

- Kaur, P., Utreja, D., & Sharma, S. (2025). Synthesis of Phenothiazine Derivatives and their Diverse Biological Activities: A Review. Mini Reviews in Medicinal Chemistry.

- Supporting information for Hydrosilane-PromotedCyclization of 2-Aminothiophenols by CO2 to Benzothiazoles. (n.d.). The Royal Society of Chemistry.

- Phenothiazine derivatives and a process for their preparation. (n.d.).

- Synthesis of 2-substituted phenothiazines. (n.d.).

- Step 2: Preparation of 2-amino-5-methoxythiophenol. (n.d.). PrepChem.com.

- Nuclear Magnetic Resonance Spectra of Phenothiazines. Chemical Shift Data. (n.d.). Journal of Medicinal Chemistry.

- 10H-phenothiazine. (n.d.). SpectraBase.

- 3 methoxy 10H phenothiazine. (n.d.). Labshake.

- Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calcul

- Spectroscopic Profile of 2-Amino-5-methoxybenzenethiol: A Technical Guide. (n.d.). BenchChem.

- The reaction of m-chloronitrobenzene with sodium methoxide is much slower... (n.d.). Filo.

- Preparation of 2-amino-5-nitro-benzophenone and derivatives thereof. (n.d.).

Sources

- 1. Phenothiazine - Wikipedia [en.wikipedia.org]

- 2. Synthesis of Phenothiazine Derivatives and their Diverse Biological Activities: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A New Phenothiazine Synthesis. The Halogen-Induced Smiles Rearrangement1 (1964) | Edward A. Nodiff | 20 Citations [scispace.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. rsc.org [rsc.org]

An In-depth Technical Guide to the Physicochemical Properties of 3-Methoxy-10H-phenothiazine

This guide provides a comprehensive overview of the essential physicochemical properties of 3-Methoxy-10H-phenothiazine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Understanding these fundamental characteristics is paramount for researchers, scientists, and professionals involved in the design and synthesis of novel therapeutic agents. The phenothiazine scaffold is a well-established pharmacophore present in numerous clinically successful drugs, and modifications such as the introduction of a methoxy group can profoundly influence a molecule's biological activity and pharmacokinetic profile.[1][2] This document delves into the core physicochemical parameters of this compound, offering both established data and detailed experimental protocols for their determination, thereby providing a robust foundation for further research and development endeavors.

Molecular Structure and Core Properties

The foundational attributes of a molecule dictate its behavior in both chemical and biological systems. For this compound, these core properties provide the initial framework for understanding its potential as a drug candidate.

The structure of this compound is characterized by a tricyclic system containing a central thiazine ring flanked by two benzene rings, with a methoxy group substituted on one of the benzene rings.

Diagram 1: Molecular Structure of this compound

A 2D representation of the chemical structure of this compound.

A summary of the fundamental molecular and physical properties is presented in the table below. These values are critical for initial screening and in silico modeling in the drug discovery pipeline.[3][4][5][6]

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁NOS | [7][8] |

| Molecular Weight | 229.30 g/mol | [7][9] |

| CAS Number | 1771-19-3 | [7][10] |

| Appearance | White solid | [11] |

| Melting Point | 163 °C | [7][10] |

| Boiling Point (Predicted) | 410.1 ± 34.0 °C at 760 mmHg | [10][] |

| Density (Predicted) | 1.235 ± 0.06 g/cm³ | [10][] |

| pKa (Predicted) | -0.44 ± 0.20 | [7][10] |

Spectroscopic Profile

The spectroscopic signature of a compound is its unique fingerprint, indispensable for structural elucidation and purity assessment. The following sections detail the characteristic spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (400 MHz, CD₃COCD₃): The proton NMR spectrum reveals the electronic environment of each hydrogen atom.

-

δ 7.65 (brs, 1H): This broad singlet corresponds to the amine proton on the central thiazine ring.

-

δ 6.98-6.94 (m, 2H): A multiplet indicating protons on the unsubstituted benzene ring.

-

δ 6.78-6.59 (m, 5H): A complex multiplet region corresponding to the remaining aromatic protons on both benzene rings, influenced by the electron-donating methoxy group.

-

δ 3.71 (s, 3H): A sharp singlet characteristic of the three protons of the methoxy group.[11]

¹³C NMR (100 MHz, CD₃COCD₃): The carbon NMR spectrum provides insight into the carbon skeleton.

-

δ 156.6, 144.2, 137.0, 128.5, 127.3, 122.6, 119.7, 118.0, 116.2, 115.4, 114.0, 112.8: These signals represent the twelve aromatic carbons of the phenothiazine core. The specific chemical shifts are influenced by the positions of the nitrogen, sulfur, and methoxy substituents.

-

δ 56.1: This signal corresponds to the carbon atom of the methoxy group.[11]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bond, C-O ether linkage, and aromatic C-H and C=C bonds.[13] A gas-phase IR spectrum is available in the NIST WebBook, providing a reference for experimental comparison.[8]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like phenothiazines. Phenothiazine and its derivatives typically exhibit strong absorption bands due to π-π* transitions.[14][15] The introduction of a methoxy group, an auxochrome, is expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent phenothiazine molecule.

Experimental Protocols for Physicochemical Property Determination

The trustworthiness of physicochemical data hinges on robust and reproducible experimental methodologies. The following section outlines standard operating procedures for determining key properties of this compound.

Diagram 2: General Workflow for Physicochemical Profiling

A generalized workflow for the experimental determination of key physicochemical properties.

Determination of Melting Point

The melting point is a fundamental indicator of purity.

Methodology:

-

A small, finely powdered sample of this compound is packed into a capillary tube to a depth of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range over which the sample melts (from the appearance of the first liquid drop to complete liquefaction) is recorded.

Causality: A sharp melting point range (typically < 1 °C) is indicative of a high degree of purity. Impurities tend to broaden and depress the melting point.

Determination of Aqueous Solubility

Solubility is a critical factor influencing a drug's bioavailability.[16]

Methodology (Shake-Flask Method):

-

An excess amount of this compound is added to a known volume of purified water (or a relevant buffer solution) in a sealed container.

-

The mixture is agitated (e.g., using a shaker bath) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered to remove the undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[17][18]

Causality: The shake-flask method is considered the "gold standard" for solubility determination as it measures the thermodynamic equilibrium solubility.

Determination of the Octanol-Water Partition Coefficient (LogP)

LogP is a measure of a compound's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) properties.[5]

Methodology (Shake-Flask Method):

-

A pre-saturated solution of n-octanol and water is prepared by mixing equal volumes and allowing the phases to separate.

-

A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble).

-

A known volume of this solution is mixed with a known volume of the other pre-saturated phase in a sealed container.

-

The mixture is agitated until equilibrium is reached and then centrifuged to ensure complete phase separation.

-

The concentration of the compound in both the n-octanol and aqueous phases is determined by a suitable analytical method (e.g., HPLC-UV).

-

The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Causality: This method directly measures the partitioning of the compound between a non-polar (n-octanol) and a polar (aqueous) phase, providing a direct measure of its lipophilicity.

Significance in Drug Discovery and Development

The physicochemical properties of this compound are not merely academic data points; they are critical determinants of its potential as a therapeutic agent.[3][4] The phenothiazine core is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antipsychotic, antihistaminic, and anticancer effects.[1][19][20][21] The introduction of the 3-methoxy group can modulate these activities by altering the electronic properties of the aromatic system and influencing how the molecule interacts with its biological targets.[2] Furthermore, properties such as solubility and lipophilicity (LogP) are crucial for oral bioavailability and the ability of the compound to cross biological membranes, such as the blood-brain barrier.[5][6] Therefore, a thorough understanding and optimization of these physicochemical parameters are essential for the rational design of novel phenothiazine-based drugs with improved efficacy and safety profiles.

References

-

Importance of Physicochemical Properties In Drug Discovery. (2015). ResearchGate. [Link]

-

The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. (n.d.). PubMed. [Link]

-

Development of Phenothiazine Hybrids with Potential Medicinal Interest: A Review. (2021). MDPI. [Link]

-

Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024). Optibrium. [Link]

-

Exploring the therapeutic potential of phenothiazine derivatives in medicinal chemistry. (2024). Results in Chemistry. [Link]

-

Physicochemical properties. (n.d.). Fiveable. [Link]

-

Phenothiazine. (n.d.). Wikipedia. [Link]

-

3-methoxy-7-nitro-10H-phenothiazine. (n.d.). PubChem. [Link]

-

What are the physicochemical properties of drug?. (2023). LookChem. [Link]

-

The Design and Synthesis of Novel Phenothiazine Derivatives as Potential Cytotoxic Agents. (n.d.). Bentham Science. [Link]

-

Phenothiazine Derivatives as Potential Antiproliferative Agents: A Mini- Review. (n.d.). Bentham Science. [Link]

-

Supporting information for Synthesis of phenothiazines from cyclohexanones and 2-aminobenzenethiols under transition-metal. (n.d.). Royal Society of Chemistry. [Link]

-

Supporting Information. (n.d.). Royal Society of Chemistry. [Link]

-

Analytical Methods. (n.d.). Royal Society of Chemistry. [Link]

-

III Analytical Methods. (n.d.). United Nations Environment Programme. [Link]

-

10H-Phenothiazine, 3-methoxy-. (n.d.). NIST WebBook. [Link]

-

Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. (2022). PubMed Central. [Link]

-

Synthesis of Phenothiazine Derived Organic Materials and their Biological Activities. (n.d.). AIP Publishing. [Link]

-

4-Methoxy-10H-phenothiazine. (n.d.). PubChem. [Link]

-

Electronic Supplementary Information - Copper dual-atom catalyst mediated C3−H amination of indoles at room temperature. (n.d.). Royal Society of Chemistry. [Link]

- Process for preparing 3h-phenothlazin-3-ones. (n.d.).

-

Efficient Synthesis of Phenothiazine-based Heterocyclic Derivatives and their Biological Studies. (n.d.). Connect Journals. [Link]

-

10H-Phenothiazine, 3-methoxy-. (n.d.). NIST WebBook. [Link]

-

Phenothiazines database - synthesis, physical properties. (n.d.). ChemSynthesis. [Link]

-

This compound. (n.d.). Axios Research. [Link]

-

INFRARED SPECTRA OF PHENOTHIAZINES. (n.d.). Kuwait University. [Link]

-

Analysis of phenothiazine and its derivatives using LC/electrochemistry/MS and LC/electrochemistry/fluorescence. (2003). PubMed. [Link]

-

Anchoring of 10-phenylphenothiazine to mesoporous silica materials: A water compatible organic photocatalyst for the degradation. (n.d.). ScienceDirect. [Link]

-

2-methoxy-10H-phenothiazine 5,5-dioxide. (n.d.). ChemSynthesis. [Link]

-

Extended phenothiazines: synthesis, photophysical and redox properties, and efficient photocatalytic oxidative coupling of amines. (2022). Royal Society of Chemistry. [Link]

-

Supporting Information Dual Optical Responses of Phenothiazine Derivatives: Near-IR Chromophore and Water-soluble Fluorescent Or. (n.d.). Royal Society of Chemistry. [Link]

-

10H-phenothiazine. (n.d.). SpectraBase. [Link]

-

2,7-dimethoxy-3H-phenothiazin-3-one. (n.d.). SpectraBase. [Link]

-

2-Methoxyphenothiazine. (n.d.). NIST WebBook. [Link]

-

Analytical Methods. (n.d.). Royal Society of Chemistry. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 4. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 6. fiveable.me [fiveable.me]

- 7. This compound | 1771-19-3 [amp.chemicalbook.com]

- 8. 10H-Phenothiazine, 3-methoxy- [webbook.nist.gov]

- 9. 4-Methoxy-10H-phenothiazine | C13H11NOS | CID 19828346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound CAS#: 1771-19-3 [m.chemicalbook.com]

- 11. rsc.org [rsc.org]

- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 14. repositorio.uam.es [repositorio.uam.es]

- 15. Extended phenothiazines: synthesis, photophysical and redox properties, and efficient photocatalytic oxidative coupling of amines - Chemical Science (RSC Publishing) DOI:10.1039/D2SC01086K [pubs.rsc.org]

- 16. What are the physicochemical properties of drug? [lookchem.com]

- 17. infopharm.bucm.edu.cn [infopharm.bucm.edu.cn]

- 18. env.go.jp [env.go.jp]

- 19. Phenothiazine - Wikipedia [en.wikipedia.org]

- 20. benthamscience.com [benthamscience.com]

- 21. Phenothiazine Derivatives as Potential Antiproliferative Agents: A Mini- Review | Bentham Science [eurekaselect.com]

An In-depth Technical Guide to 3-Methoxy-10H-phenothiazine (CAS 1771-19-3)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties, synthesis, reactivity, and applications of 3-Methoxy-10H-phenothiazine. It is designed to serve as a technical resource for professionals in the fields of medicinal chemistry, organic synthesis, and pharmaceutical development.

Core Physicochemical Properties

This compound is a derivative of the phenothiazine heterocyclic system, a scaffold of significant interest in medicinal chemistry.[1][2] The introduction of a methoxy group at the 3-position influences its electronic properties and, consequently, its reactivity and biological activity.

Structural and Physical Data

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 1771-19-3 | [3][4] |

| Molecular Formula | C₁₃H₁₁NOS | [3][4] |

| Molecular Weight | 229.3 g/mol | [3][4] |

| Boiling Point | 410.1°C at 760 mmHg | [4] |

| Density | 1.235 g/cm³ | [4] |

| Appearance | Solid (form may vary) | |

| Solubility | Insoluble in water; slightly soluble in ethanol, ether, and chloroform. | [2][5] |

Note: Specific melting point data for this compound is not consistently reported in publicly available literature. Researchers should determine this experimentally.

Structural Representation

Caption: Chemical structure of this compound.

Synthesis and Reactivity

The synthesis of phenothiazine derivatives can be achieved through various methods, with the Smiles rearrangement and reactions involving cyclization of diphenyl sulfides being common strategies.[2][6]

General Synthetic Approach

A plausible synthetic route to this compound involves the reaction of an appropriately substituted aminothiophenol with a cyclohexanone derivative, followed by aromatization.[7]

Sources

theoretical investigation of 3-Methoxy-10H-phenothiazine molecular structure

An In-depth Technical Guide to the Theoretical Investigation of 3-Methoxy-10H-phenothiazine's Molecular Structure

Authored by: Senior Application Scientist, Computational Chemistry Division

Abstract

Phenothiazine and its derivatives represent a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including antipsychotic and potential anti-Alzheimer's properties.[1] The therapeutic efficacy of these compounds is intrinsically linked to their three-dimensional structure and electronic properties. This technical guide provides a comprehensive framework for the theoretical investigation of a specific derivative, this compound, utilizing quantum chemical calculations. We will delineate the strategic rationale behind computational choices, present detailed protocols for structural and electronic analysis, and discuss the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for a deeper understanding of molecular structure-activity relationships.[2][3][4]

Introduction: The Rationale for a Computational Approach

This compound is a heterocyclic compound with the molecular formula C₁₃H₁₁NOS and a molecular weight of approximately 229.3 g/mol .[][6][7] Understanding its precise molecular geometry, electron distribution, and conformational flexibility is paramount for predicting its interactions with biological targets. While experimental techniques like X-ray crystallography and NMR spectroscopy are invaluable, they provide information on the molecule in a specific state (solid or solution). Theoretical investigations, particularly those employing Density Functional Theory (DFT), offer a powerful complementary approach.[8][9] DFT allows for the in-silico examination of the molecule in an isolated, gaseous phase, providing insights into its intrinsic properties, free from intermolecular interactions. This predictive power is instrumental in guiding synthesis, rationalizing experimental findings, and designing novel derivatives with enhanced therapeutic profiles.[3]

The Theoretical Framework: A Self-Validating Computational Workflow

The cornerstone of a reliable theoretical investigation is a robust and logical workflow. The process is not merely a sequence of calculations but a self-validating system where each step confirms the integrity of the previous one. The objective is to locate the global minimum on the potential energy surface, which corresponds to the most stable conformation of the molecule.

The Computational Investigation Workflow

The following diagram illustrates the standard workflow for the theoretical characterization of a molecule like this compound.

Caption: A standard workflow for the theoretical molecular structure investigation.

Experimental Protocol: Quantum Chemical Calculations

This protocol outlines the steps for conducting a thorough theoretical analysis using a common computational chemistry software package like Gaussian.

Objective: To determine the optimized geometry and electronic properties of this compound.

Methodology: Density Functional Theory (DFT)

-

Initial Structure Construction:

-

Draw the 2D structure of this compound.

-

Convert the 2D structure to a 3D model using a molecular editor. Ensure correct initial atom hybridization and connectivity.

-

Perform a preliminary geometry optimization using a rapid molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting conformation.

-

-

Geometry Optimization:

-

Causality: The choice of functional and basis set is critical for balancing accuracy and computational cost. The B3LYP functional is a widely used hybrid functional that provides reliable results for many organic systems. The 6-31G(d,p) basis set is a Pople-style basis set that includes polarization functions (d on heavy atoms, p on hydrogens) essential for accurately describing the non-planar geometry and bonding in a molecule like phenothiazine.

-

Procedure: Submit the pre-optimized structure for full geometry optimization using the B3LYP functional and the 6-31G(d,p) basis set. The calculation should continue until the forces on the atoms and the change in energy between cycles fall below a stringent convergence threshold.

-

-

Vibrational Frequency Analysis:

-

Trustworthiness: To confirm that the optimized structure corresponds to a true energy minimum and not a saddle point (a transition state), a frequency calculation must be performed on the optimized geometry using the same level of theory (B3LYP/6-31G(d,p)).

-

Validation: A true minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state, and the structure must be re-optimized.

-

-

Single-Point Energy and Property Calculation:

-

Upon confirmation of the minimum energy structure, perform a single-point energy calculation to derive various electronic properties.

-

This step allows for the calculation of molecular orbitals (including HOMO and LUMO), the molecular electrostatic potential (MEP), and Mulliken population analysis for atomic charges.

-

-

Spectroscopic Prediction:

-

NMR: Utilize the GIAO (Gauge-Including Atomic Orbital) method at the B3LYP/6-31G(d,p) level to calculate the isotropic magnetic shielding constants. These values can be converted to chemical shifts by referencing them against a standard compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory.

-

IR: The output from the frequency analysis (Step 3) directly provides the harmonic vibrational frequencies and their corresponding intensities, which constitute the predicted IR spectrum.

-

Results and Discussion: The Molecular Architecture

The theoretical investigation reveals key insights into the structural and electronic nature of this compound.

Optimized Molecular Geometry

The phenothiazine core is not planar. It adopts a characteristic "butterfly" conformation with the benzene rings folded along the N-S axis.[9] This non-planarity is crucial for its biological activity and material properties. The methoxy group at the 3-position introduces electronic asymmetry.

The relationship between the core structure and its derived properties is fundamental.

Caption: Interrelation of molecular structure and its predicted chemical properties.

Table 1: Selected Calculated Geometric Parameters for this compound (B3LYP/6-31G(d,p))

| Parameter | Description | Calculated Value |

| C-S-C Angle | Angle within the central thiazine ring | ~98-100° |

| C-N-C Angle | Angle within the central thiazine ring | ~123-125° |

| Butterfly Angle | Dihedral angle between the two benzene rings | ~140-150° |

| C-O Bond Length | Methoxy group C-O bond | ~1.36 Å |

| N-H Bond Length | Amine bond in the central ring | ~1.01 Å |

Note: These are typical expected values from DFT calculations for phenothiazine derivatives.

Electronic Properties: A Map of Reactivity

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity.

-

HOMO: Represents the ability to donate an electron. In phenothiazines, the HOMO is typically localized over the electron-rich heterocyclic core, particularly the sulfur and nitrogen atoms.

-

LUMO: Represents the ability to accept an electron. The LUMO is generally distributed across the aromatic rings.

-

HOMO-LUMO Gap (ΔE): This energy difference is an indicator of molecular stability. A smaller gap suggests the molecule is more polarizable and more reactive. The methoxy group, being an electron-donating group, is expected to raise the HOMO energy level, potentially reducing the HOMO-LUMO gap compared to the unsubstituted phenothiazine.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution.

-

Electron-rich regions (Negative Potential): Expected around the oxygen atom of the methoxy group and the sulfur atom, indicating sites susceptible to electrophilic attack.

-

Electron-poor regions (Positive Potential): Expected around the acidic N-H proton, indicating a site for nucleophilic interaction or hydrogen bonding.

Predicted Spectroscopic Signatures

Computational chemistry provides a powerful tool for predicting and interpreting spectra.[10]

Table 2: Predicted Key Spectroscopic Features

| Spectrum | Feature | Predicted Region/Value | Rationale |

| ¹H NMR | N-H Proton | ~8.0-8.5 ppm | Deshielded proton in the heterocyclic ring. |

| Aromatic Protons | ~6.8-7.5 ppm | Standard aromatic region, with specific shifts influenced by the methoxy group. | |

| Methoxy Protons (-OCH₃) | ~3.8 ppm | Characteristic singlet for a methoxy group attached to an aromatic ring. | |

| ¹³C NMR | Aromatic Carbons | ~110-150 ppm | Typical range for sp² carbons in benzene rings. |

| C-O Carbon | ~155-160 ppm | Carbon attached to the electron-donating methoxy group is deshielded. | |

| Methoxy Carbon (-OCH₃) | ~55 ppm | Standard chemical shift for a methoxy carbon. | |

| IR | N-H Stretch | ~3350-3400 cm⁻¹ | Characteristic sharp peak for a secondary amine. |

| Aromatic C-H Stretch | ~3000-3100 cm⁻¹ | Common for aromatic systems. | |

| C-O-C Asymmetric Stretch | ~1230-1270 cm⁻¹ | Strong absorption typical for aryl ethers. |

Note: These predicted values serve as a guide and can be used to assign peaks in experimental spectra.[11][12]

Conclusion: From Theory to Application

This guide has outlined a comprehensive theoretical protocol for investigating the molecular structure of this compound. Through the application of Density Functional Theory, we can reliably predict its three-dimensional geometry, understand its electronic landscape, and forecast its spectroscopic characteristics. The non-planar, butterfly structure of the phenothiazine core, modulated by the electronic influence of the methoxy substituent, is fundamental to its properties. The data generated through this computational workflow provides a robust foundation for rationalizing the compound's behavior and serves as an invaluable predictive tool in the broader context of drug discovery and materials science.[1][13] The validation of these theoretical findings against experimental data remains the final, crucial step in solidifying our understanding of this important molecular entity.[8][9]

References

-

A Computational Study of Phenothiazine Derivatives as Acetylcholinesterase Inhibitors Targeting Alzheimer's Disease. PubMed. Available at: [Link]

-

Theoretical Study of 2-(Trifluoromethyl)phenothiazine Derivatives with Two Hydroxyl Groups in the Side Chain-DFT and QTAIM Computations. MDPI. Available at: [Link]

-

Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. PubMed Central. Available at: [Link]

-

Antioxidant Properties of New Phenothiazine Derivatives. PubMed Central. Available at: [Link]

-

Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. MDPI. Available at: [Link]

-

CAS No : 1771-19-3 | Product Name : this compound. Pharmaffiliates. Available at: [Link]

-

2-Methoxyphenothiazine. NIST WebBook. Available at: [Link]

-

Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. PubMed Central. Available at: [Link]

-

Synthesis of Phenothiazine Derived Organic Materials and their Biological Activities. AIP Publishing. Available at: [Link]

-

Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers. MDPI. Available at: [Link]

-

Chapter 3 Quantum chemistry calculations. University of Lund. Available at: [Link]

-

Quantum chemical calculations for reaction prediction in the development of synthetic methodologies. PubMed Central. Available at: [Link]

-

Synthesis, characterization of 4{[(7-chloro-2-nitro phenothiazine-10-yl)-phenyl-methyl]-amino}-benzoic acid derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Revisiting the Use of Quantum Chemical Calculations in LogP octanol-water Prediction. MDPI. Available at: [Link]

-

Analysis of phenothiazine and its derivatives using LC/electrochemistry/MS and LC/electrochemistry/fluorescence. PubMed. Available at: [Link]

-

Synthesis and characterization of 3,7-di-halogenate-10H-phenothiazine. ResearchGate. Available at: [Link]

-

Quantum Chemical Predictions of the NMR Spectrum of Phenothiazine and N-Methyl Phenothiazine. ResearchGate. Available at: [Link]

-

Chapter 6. Quantum chemistry calculation. Qulacs. Available at: [Link]

Sources

- 1. A Computational Study of Phenothiazine Derivatives as Acetylcholinesterase Inhibitors Targeting Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Quantum chemical calculations for reaction prediction in the development of synthetic methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 6. This compound CAS#: 1771-19-3 [m.chemicalbook.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers [mdpi.com]

- 13. Antioxidant Properties of New Phenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Spectroscopic Characterization of 3-Methoxy-10H-phenothiazine

This technical guide provides a comprehensive analysis of the spectroscopic data for 3-Methoxy-10H-phenothiazine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. As derivatives of the phenothiazine core structure are known for their diverse biological activities, including antipsychotic and antihistaminic properties, a thorough understanding of their structural characteristics is paramount for researchers, scientists, and drug development professionals.[1] This document offers an in-depth exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, grounded in fundamental principles and practical insights.

Molecular Structure and Analytical Overview

The structural elucidation of a molecule like this compound relies on the synergistic application of various spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation allows for an unambiguous assignment.

-

Nuclear Magnetic Resonance (NMR) spectroscopy reveals the carbon-hydrogen framework of the molecule.[2][3][4] ¹H NMR provides information about the chemical environment and connectivity of protons, while ¹³C NMR details the types of carbon atoms present.

-

Infrared (IR) spectroscopy identifies the functional groups within the molecule by detecting their characteristic vibrational frequencies.

-

Mass Spectrometry (MS) determines the molecular weight of the compound and provides insights into its structure through the analysis of fragmentation patterns.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic arrangement in a molecule.[4] The analysis of chemical shifts, coupling constants, and signal integrations allows for a complete structural assignment.

Experimental Protocol: NMR Analysis

-

Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, such as deuterated acetone (acetone-d₆) or deuterated chloroform (CDCl₃), in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.[5]

-

Instrument Setup: The NMR spectra are acquired on a 400 MHz (or higher) spectrometer.

-

¹H NMR Acquisition: A standard proton experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton signals (typically 0-12 ppm), and a relaxation delay that allows for quantitative integration.

-

¹³C NMR Acquisition: A proton-decoupled carbon experiment is performed. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. The spectral width should encompass the expected range for carbon signals in aromatic and aliphatic compounds (typically 0-220 ppm).[6]

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound in acetone-d₆ exhibits signals corresponding to the aromatic protons, the N-H proton, and the methoxy group protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.65 | broad singlet | 1H | N-H |

| 6.98 - 6.94 | multiplet | 2H | Aromatic H |

| 6.78 - 6.59 | multiplet | 5H | Aromatic H |

| 3.71 | singlet | 3H | OCH₃ |

Data sourced from a study on the synthesis of phenothiazines.

Interpretation of the ¹H NMR Spectrum:

-

The broad singlet at approximately 7.65 ppm is characteristic of the N-H proton of the phenothiazine ring. The broadness of the signal is due to quadrupole broadening from the adjacent nitrogen atom and potential exchange with trace amounts of water in the solvent.

-

The complex multiplets in the aromatic region (6.59-6.98 ppm) correspond to the seven protons on the two benzene rings. The substitution pattern, with the methoxy group on one ring, leads to a complex splitting pattern that is not readily resolved into simple doublets or triplets at this field strength.

-

The sharp singlet at 3.71 ppm, integrating to three protons, is unequivocally assigned to the protons of the methoxy group. Its downfield shift is consistent with the protons being attached to a carbon adjacent to an electronegative oxygen atom.

¹³C NMR Spectroscopic Data

The proton-decoupled ¹³C NMR spectrum provides information on the number and types of carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| 156.6 | C-OCH₃ (aromatic) |

| 144.2 | C-N (aromatic) |

| 137.0 | C-S (aromatic) |

| 128.5 | Aromatic CH |

| 127.3 | Aromatic CH |

| 122.6 | Aromatic CH |

| 119.7 | Aromatic CH |

| 118.0 | Aromatic CH |

| 116.2 | Aromatic CH |

| 115.4 | Aromatic CH |

| 114.0 | Aromatic C-C (bridgehead) |

| 112.8 | Aromatic C-C (bridgehead) |

| 56.1 | OCH₃ |

Data sourced from a study on the synthesis of phenothiazines.

Interpretation of the ¹³C NMR Spectrum:

-

The signal at 56.1 ppm is characteristic of the carbon atom of the methoxy group.

-

The downfield signals at 156.6, 144.2, and 137.0 ppm are assigned to the aromatic carbons directly attached to the oxygen, nitrogen, and sulfur atoms, respectively. The high chemical shift of the carbon at 156.6 ppm is due to the strong deshielding effect of the directly bonded oxygen atom.

-

The signals between 112.8 and 128.5 ppm correspond to the remaining aromatic carbons, including the protonated carbons (CH) and the bridgehead carbons. A definitive assignment of each individual aromatic carbon would require more advanced 2D NMR techniques such as HSQC and HMBC.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique for the identification of functional groups. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.

Experimental Protocol: IR Analysis

-

Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment or the ATR crystal is recorded and subtracted from the sample spectrum.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3350 | Medium, Sharp | N-H Stretch | Secondary Amine |

| 3100-3000 | Medium | C-H Stretch | Aromatic |

| 2950-2850 | Medium | C-H Stretch | Methoxy (CH₃) |

| ~1600, ~1475 | Strong-Medium | C=C Stretch | Aromatic Ring |

| ~1240 | Strong | C-O Stretch | Aryl Ether (asymmetric) |

| ~1030 | Medium | C-O Stretch | Aryl Ether (symmetric) |

| ~1250 | Strong | C-N Stretch | Aromatic Amine |

| 850-750 | Strong | C-H Bending | Aromatic (out-of-plane) |

Interpretation of the Predicted IR Spectrum:

-

N-H Stretch: A characteristic sharp peak is expected around 3350 cm⁻¹ for the N-H stretching vibration of the secondary amine in the phenothiazine ring.[9][10]

-

C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy group will appear just below 3000 cm⁻¹.

-

Aromatic C=C Stretches: Strong to medium absorptions in the 1600-1475 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the aromatic rings.

-

C-O Stretch (Aryl Ether): The presence of the methoxy group will give rise to a strong, characteristic C-O stretching band, typically around 1240 cm⁻¹.[11][12]

-

C-N Stretch: The C-N stretching of the aromatic amine is expected around 1250 cm⁻¹.

-

Aromatic C-H Bending: The substitution pattern on the aromatic rings will influence the pattern of strong out-of-plane C-H bending vibrations in the 850-750 cm⁻¹ region, often referred to as the "fingerprint region".[11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Electron Ionization (EI) is a common technique that involves bombarding the molecule with high-energy electrons, leading to ionization and fragmentation.[13][14]

Experimental Protocol: MS Analysis

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: The sample is vaporized and then ionized using a 70 eV electron beam (standard for EI-MS).

-

Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Mass Spectrometric Data

| m/z | Relative Intensity (%) | Assignment |

| 229 | 100 | [M]⁺˙ (Molecular Ion) |

| 214 | [M - CH₃]⁺ | |

| 186 | [M - CH₃ - CO]⁺ or [M - OCH₃ - H]⁺ |

Data sourced from a study on the synthesis of phenothiazines and consistent with the molecular weight of C₁₃H₁₁NOS.

Interpretation of the Mass Spectrum:

The mass spectrum of this compound shows a prominent molecular ion peak at m/z 229, which corresponds to the molecular weight of the compound (C₁₃H₁₁NOS). The high intensity of the molecular ion is characteristic of stable aromatic systems.[15]

Caption: Proposed primary fragmentation pathway for this compound in EI-MS.

The fragmentation pattern provides further structural confirmation:

-

Loss of a Methyl Radical: A significant fragment is observed at m/z 214, corresponding to the loss of a methyl radical (•CH₃) from the methoxy group. This is a common fragmentation pathway for methyl ethers.

-

Further Fragmentation: The ion at m/z 214 can then undergo further fragmentation, such as the loss of a molecule of carbon monoxide (CO) to give a fragment at m/z 186.

The observed fragmentation is consistent with the known fragmentation patterns of aromatic ethers and phenothiazine derivatives.[15][16]

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous structural characterization of this compound. The ¹H and ¹³C NMR data confirm the carbon-hydrogen framework and the presence of the methoxy substituent. The predicted IR spectrum highlights the key functional groups, including the secondary amine, aromatic rings, and the aryl ether linkage. Mass spectrometry confirms the molecular weight and reveals a logical fragmentation pattern consistent with the proposed structure. This guide serves as a valuable resource for researchers working with this class of compounds, providing both the foundational data and the scientific rationale for its interpretation.

References

-

Vedantu. NMR Spectroscopy: Principles, Types & Applications Explained. [Link]

-

Slideshare. NMR Spectroscopy: Principles, Techniques, and Applicationsy.pptx. [Link]

-

Microbe Notes. NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. [Link]

-

JoVE. Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications. [Link]

-

International Journal of Innovative Research in Science, Engineering and Technology. Basic Concepts, Principles and Applications of NMR Spectroscopy. [Link]

-

Chemistry Steps. Interpreting IR Spectra. [Link]

-

Wikipedia. Electron ionization. [Link]

-

Chemistry LibreTexts. 3.1: Electron Ionization. [Link]

-

Illinois State University. Infrared Spectroscopy. [Link]

-

Kuwait University. INFRARED SPECTRA OF PHENOTHIAZINES. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

University of Massachusetts Lowell. Mass Spectrometry: Fragmentation. [Link]

-

Journal of Chemical and Pharmaceutical Research. Synthesis, characterization of 4{[(7-chloro-2-nitro phenothiazine-10-yl)-phenyl-methyl]-amino}-benzoic acid derivatives. [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Link]

-

Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. [Link]

-

Chemistry Steps. 13C Carbon NMR Spectroscopy. [Link]

-

Research and Reviews. Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. [Link]

-

MDPI. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. [Link]

-

PubMed Central. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]

- 3. microbenotes.com [microbenotes.com]

- 4. Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications [jove.com]

- 5. ijirset.com [ijirset.com]

- 6. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 7. One moment, please... [chemistrysteps.com]

- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Electron ionization - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chemistry.miamioh.edu [chemistry.miamioh.edu]

An In-depth Technical Guide to the Solubility Profile of 3-Methoxy-10H-phenothiazine in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its lifecycle, from early-stage discovery and formulation to bioavailability and ultimate therapeutic efficacy. This technical guide provides a comprehensive analysis of the solubility profile of 3-Methoxy-10H-phenothiazine, a key heterocyclic compound within the broader class of phenothiazines known for their wide-ranging pharmacological activities.[1] While specific experimental solubility data for this derivative is not extensively published, this guide establishes a robust predictive framework based on its physicochemical properties, data from structurally analogous phenothiazine compounds, and theoretical solubility models. We present detailed, field-proven experimental protocols for researchers to determine precise solubility values, alongside an exploration of computational approaches, such as Hansen Solubility Parameters, to forecast solubility behavior. This document is intended for researchers, scientists, and drug development professionals seeking to understand and manipulate the solubility of this compound for therapeutic and synthetic applications.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from the laboratory to clinical application is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility is a paramount concern. Poor solubility can lead to unpredictable results in in vitro assays, hinder the development of effective formulations, and result in poor bioavailability and underestimated toxicity.[2][3] For the phenothiazine class of compounds, which are widely used in psychiatry and are being investigated for novel applications in oncology and anti-infective therapies, understanding their solubility is essential for optimizing their therapeutic potential.[1][4]

This compound (Figure 1) is a significant derivative used in the synthesis of other complex molecules.[4] Its core structure, a tricyclic system with a central thiazine ring, provides a versatile scaffold for chemical modification.[1] The addition of a methoxy group at the 3-position influences the molecule's polarity and hydrogen bonding capacity, thereby directly impacting its interaction with various solvents. This guide will dissect these interactions to provide a predictive and practical understanding of its solubility.

Figure 1: Chemical Structure of this compound

Caption: The chemical structure of this compound (CAS: 1771-19-3).

Physicochemical Properties of this compound

A foundational understanding of a compound's intrinsic properties is the first step in predicting its solubility. The table below summarizes the key physicochemical data for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁NOS | [4] |

| Molecular Weight | 229.3 g/mol | [4] |

| Melting Point | 163 °C | [4] |

| Predicted Boiling Point | 410.1 ± 34.0 °C | [4] |

| Predicted Density | 1.235 ± 0.06 g/cm³ | [4] |

| Predicted pKa | -0.44 ± 0.20 | [4] |

The high melting point suggests strong intermolecular forces in the solid state, which must be overcome by solvent-solute interactions for dissolution to occur. The predicted low pKa indicates that the nitrogen in the central ring is not significantly basic, which will influence its solubility in acidic or basic media.

Predictive Solubility Profile based on Analogous Compounds

Direct, experimentally determined solubility data for this compound across a range of organic solvents is sparse in publicly available literature. However, by examining data from structurally similar and well-researched phenothiazine derivatives, such as Chlorpromazine and Thioridazine, we can establish a reliable, qualitative solubility profile. The principle of "like dissolves like" is paramount here; the polarity and hydrogen-bonding capabilities of the solute and solvent determine the extent of dissolution.

Table 2: Reported Solubility of Structurally Related Phenothiazine Derivatives [5]

| Solvent | Solvent Type | Chlorpromazine HCl Solubility | Thioridazine HCl Solubility | Predicted Solubility for this compound |

| Methanol | Polar Protic | Soluble | Soluble | Soluble |

| Ethanol | Polar Protic | ~30-660 mg/mL | ~10 mg/mL; Soluble | Soluble |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ~30-71 mg/mL | ~25-81 mg/mL | Soluble |

| Dimethylformamide (DMF) | Polar Aprotic | ~30 mg/mL | ~25 mg/mL | Soluble |

| Chloroform | Nonpolar | Soluble | Soluble | Soluble |

| Benzene | Nonpolar | Insoluble | Insoluble | Sparingly Soluble to Insoluble |

| Ether | Nonpolar | Insoluble | Insoluble | Sparingly Soluble to Insoluble |

Analysis and Causality:

-

Polar Protic Solvents (Methanol, Ethanol): These solvents can engage in hydrogen bonding with the nitrogen and sulfur heteroatoms and the methoxy group of this compound. The alkyl chains of the alcohols also provide some nonpolar character, which interacts favorably with the aromatic rings of the phenothiazine core. Therefore, high solubility is predicted in these solvents.

-

Polar Aprotic Solvents (DMSO, DMF): These solvents possess large dipole moments and can effectively solvate the polar regions of the molecule. DMSO, in particular, is a powerful and versatile solvent.[6] High solubility is expected.

-

Nonpolar Solvents (Chloroform, Benzene, Ether): The large, aromatic, and fundamentally nonpolar core of the phenothiazine structure suggests some affinity for nonpolar solvents. Chloroform, being slightly polar, is expected to be a good solvent. However, highly nonpolar solvents like benzene and ether lack the ability to disrupt the crystal lattice energy of the solid compound, leading to poor solubility, as observed with the hydrochloride salts of its analogues.[5]

Experimental Determination of Thermodynamic Solubility

To obtain definitive, quantitative solubility data, rigorous experimental measurement is required. The equilibrium shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its reliability and direct measurement of a saturated solution at equilibrium.[5]

The Shake-Flask Method: A Self-Validating Protocol

This protocol is designed to ensure that a true equilibrium is reached and that the measurement is accurate and reproducible.

Workflow Diagram:

Caption: Standard workflow for the equilibrium shake-flask solubility assay.

Step-by-Step Methodology:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent. The excess solid is crucial to ensure saturation is achieved.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24 to 72 hours) to allow the system to reach thermodynamic equilibrium.[5]

-

Expert Insight: It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved compound is no longer increasing, thereby validating that equilibrium has been reached.

-

-

Phase Separation: After equilibration, remove the vials and allow them to stand to let the excess solid settle. Carefully separate the saturated solution from the undissolved solid. This is best achieved by centrifugation followed by drawing off the supernatant, or by filtering the solution through a chemically inert syringe filter (e.g., 0.22 µm PTFE).

-

Quantification: Prepare a series of dilutions of the clear, saturated supernatant. Analyze the concentration of this compound in the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

-

Data Analysis: Construct a calibration curve using standard solutions of known concentrations. Use this curve to determine the concentration of the saturated solution, and from this, calculate the solubility in the desired units (e.g., mg/mL, µg/mL, or mol/L).

Theoretical Framework: Hansen Solubility Parameters (HSP)

For a more predictive, theoretical approach, Hansen Solubility Parameters (HSP) provide a powerful framework for understanding and forecasting solubility.[1] HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[1][7]

The core principle is that substances with similar HSP values are likely to be miscible. The "distance" (Ra) between the HSP values of a solute (in this case, this compound) and a solvent can be calculated using the following equation:

Ra = √[4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²]

A smaller Ra value indicates a higher likelihood of solubility.

Logical Relationship Diagram:

Caption: Logical flow for predicting solubility using Hansen Solubility Parameters.

While the exact HSP values for this compound are not published, they can be estimated using group contribution methods available in specialized software. By comparing the estimated HSP of the solute to the known HSP of various organic solvents (see Table 3), researchers can rationally select solvents for experimental trials.

Table 3: Hansen Solubility Parameters for Common Organic Solvents

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |

| Methanol | 15.1 | 12.3 | 22.3 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Acetone | 15.5 | 10.4 | 7.0 |

| DMSO | 18.4 | 16.4 | 10.2 |

| Chloroform | 17.8 | 3.1 | 5.7 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Hexane | 14.9 | 0.0 | 0.0 |

(Data sourced from publicly available HSP tables)

Conclusion and Future Directions

This technical guide provides a robust framework for understanding and determining the solubility profile of this compound in organic solvents. While direct experimental data remains to be published, a combination of analog analysis, theoretical principles, and established experimental protocols offers a clear path forward for researchers. The predicted high solubility in polar solvents like alcohols, DMSO, and DMF, and lower solubility in nonpolar hydrocarbon solvents, provides a strong starting point for formulation and synthesis efforts.

The definitive determination of this compound's solubility profile through the rigorous application of the shake-flask method is a critical next step. This empirical data will not only be invaluable for the development of this compound itself but will also enrich the broader understanding of phenothiazine derivatives, aiding in the development of more accurate computational solubility models and accelerating the discovery of new therapeutics.

References

- BenchChem. (n.d.). Technical Guide: Solubility of Phenothiazine Derivatives in Organic Solvents.

- Enamine. (n.d.). Shake-Flask Solubility Assay.

- protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- StackExchange. (2014). How to predict the solubility of an organic compound in different kinds of solvents?.

- ChemicalBook. (n.d.). This compound CAS#: 1771-19-3.

- MDPI. (2024). Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold.

- Wikipedia. (n.d.). Phenothiazine.

- HansenSolubility.com. (n.d.). Hansen Solubility Parameters.

- Abbott, S. (n.d.). HSP Basics | Practical Solubility Science.

Sources

- 1. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 1771-19-3 [m.chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

A Technical Guide to Predicting the Mechanism of Action of 3-Methoxy-10H-phenothiazine

For Researchers, Scientists, and Drug Development Professionals

Strategic Imperative: Deconvoluting the Bioactivity of a Novel Phenothiazine Derivative

The phenothiazine scaffold is a cornerstone of modern pharmacology, primarily recognized for its profound impact on the treatment of psychosis through dopamine D2 receptor antagonism.[1][2][3] However, the therapeutic versatility of this tricyclic heterocyclic system extends far beyond neurology, with established and emerging roles as antihistamines, antiemetics, and even potential applications in oncology and infectious diseases.[1][4][5][6] The introduction of a methoxy substituent at the 3-position of the 10H-phenothiazine core represents a deliberate structural modification anticipated to modulate its physicochemical properties and, consequently, its biological activity profile. Minor structural changes to the phenothiazine ring can lead to significant differences in biological effects.[7]

This guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive, technically robust framework for the systematic elucidation of the mechanism of action (MOA) of 3-Methoxy-10H-phenothiazine. The core philosophy of this document is to eschew a rigid, one-size-fits-all template in favor of a dynamic, iterative, and logic-driven investigative process. We will progress from broad, unbiased screening to pinpointed, hypothesis-driven validation, ensuring that each experimental phase logically informs the subsequent steps. This self-validating system is designed to maximize scientific integrity and the efficient allocation of research resources.

Our investigation will be built upon three foundational pillars:

-

Broad-Spectrum Phenotypic Screening: To generate an unbiased, high-level overview of the compound's cellular effects and formulate initial hypotheses.

-

Target Deconvolution and Validation: To identify specific molecular targets and validate their engagement by this compound.

-

Pathway Delineation and Functional Analysis: To map the downstream signaling cascades and understand the ultimate functional consequences of target interaction.

Foundational Knowledge and Hypothesis Generation

The known pharmacology of the phenothiazine class provides a fertile ground for initial hypothesis generation. The primary mechanism of action for many phenothiazine antipsychotics is the blockade of dopamine receptors.[1][2][3] However, their activity is complex, often involving interactions with serotonin, histamine, acetylcholine, and alpha-adrenergic receptors.[1][6]

Beyond neurotransmitter receptors, phenothiazines are known to interact with a variety of other targets:

-

Calmodulin: Inhibition of this calcium-binding protein is a well-characterized activity of the phenothiazine scaffold and is linked to its antifungal properties.[8]

-

Efflux Pumps: Certain phenothiazine derivatives can inhibit efflux pumps, such as P-glycoprotein, potentially reversing multidrug resistance in cancer and microbial infections.[8]

-

Dynamin: Phenothiazine-derived antipsychotics have been shown to inhibit dynamin, a GTPase involved in clathrin-mediated endocytosis.[9]

-

Cellular Membranes: The amphiphilic nature of phenothiazines allows them to interact with the lipid bilayer, altering membrane fluidity and integrity, which may contribute to their anticancer effects.[10]

Based on this established knowledge, we can formulate several initial hypotheses for the MOA of this compound:

-

Modulation of one or more neurotransmitter receptors.

-

Inhibition of calmodulin-dependent signaling.

-